N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C20H15F2N5O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-14-5-6-17(16(22)9-14)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28) |
InChI Key |
TVRFTEPTKZSCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Critical Reaction Parameters for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | KOH, α-chloroacetamide | Ethanol | 0–5°C | 6–8h | 70–75% |
| 2 | Pd/C, H₂ | THF | 40–60°C | 3–5h | 65–70% |
| 3 | Pyridin-3-yl boronic acid, CuI | DMF | 80°C | 12h | 60–65% |
Key Observations :
-
Alkylation Efficiency : Excess KOH (1.5–2.0 equiv) improves thione reactivity.
-
Catalyst Impact : Palladium carbon (Pd/C) enhances dehalogenation efficiency in hydrogen environments.
-
Coupling Limitations : Pyridin-3-yl boronic acid requires anhydrous DMF to prevent hydrolysis.
Purification and Characterization Techniques
Purification Methods
Table 2: Spectroscopic Characterization
Industrial-Scale Production Considerations
-
Scalability : Batch reactions in 50–100 L reactors maintain consistent yields (68–72%).
-
Cost Optimization : Recycling solvents (e.g., THF) reduces production costs by ~20%.
-
Safety Protocols : Strict control of exothermic reactions during alkylation prevents thermal runaway.
Challenges and Mitigation Strategies
-
By-Product Formation :
-
Solubility Limitations :
-
Catalyst Deactivation :
Comparative Analysis of Synthetic Approaches
Table 3: Advantages and Limitations of Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole possess potent antimicrobial properties. The presence of the triazole ring in N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential application as an antifungal or antibacterial agent. Studies have shown that triazole compounds can inhibit the growth of fungi and bacteria by interfering with their cellular processes .
Anticancer Properties
Preliminary studies indicate that compounds containing both furan and triazole rings exhibit anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various fungal strains. Results indicated a significant reduction in fungal viability at low micromolar concentrations compared to standard antifungal agents .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in decreased cell proliferation and increased rates of apoptosis .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it might act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its activity.
Modulating receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting cellular processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Acetamide Substituents
- Electron-Withdrawing Groups (EWGs) : The 2,4-difluorophenyl group in the target compound enhances anti-exudative and antimicrobial activity compared to electron-donating groups (e.g., ethoxy in ) due to increased electrophilicity and membrane penetration .
- Halogen Positioning : 2,4-Difluorophenyl shows superior activity to 3-fluorophenyl (as in ), likely due to optimized steric and electronic interactions with target proteins .
Triazole Substituents
- Heterocyclic Moieties : The furan-2-ylmethyl group in the target compound contributes to higher anti-exudative activity than phenyl or alkyl substituents (e.g., 4-methylphenyl in or ethyl in ). Furan’s oxygen atom may facilitate hydrogen bonding with biological targets .
- Pyridine Position: Pyridin-3-yl (target compound) vs.
Sulfanyl Bridge
The sulfanyl (-S-) linker improves metabolic stability compared to sulfonyl (-SO₂-) or methylene (-CH₂-) bridges, as seen in derivatives from .
Physicochemical and Pharmacokinetic Comparisons
- Polar Surface Area (PSA) : Higher PSA in the target compound (111 Ų) suggests stronger polar interactions, which may correlate with enhanced target binding .
Research Findings and Activity Data
- Anti-Exudative Activity : In rat models, furan-containing acetamides (e.g., target compound) showed 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Ethyl or methylphenyl analogues exhibited 20–35% inhibition under the same conditions .
- Antimicrobial Activity : Pyridin-3-yl derivatives demonstrated MIC values of 4–8 µg/mL against S. aureus and E. coli, outperforming pyridin-4-yl variants (MIC: 16–32 µg/mL) .
- Structural Insights : NMR data (e.g., chemical shifts in regions A and B ) suggest that furan and pyridine substituents stabilize the triazole ring’s conformation, enhancing interactions with biological targets.
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes diverse functional groups, contributing to its notable biological activities. This article explores the compound's antimicrobial, antifungal, and potential antimalarial properties, supported by detailed research findings and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H14F2N6O2S |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FNMTYNXVXDFIRD-UHFFFAOYSA-N |
The compound's structure features a difluorophenyl group and a triazole ring, which are significant for its interaction with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Derivatives of 1,2,4-triazole have been shown to possess potent antifungal properties against various fungi. For instance:
- Activity Against Fungi : Studies have demonstrated that compounds with similar structures can inhibit fungal growth effectively. The presence of the triazole moiety is crucial for this activity as it interacts with fungal enzymes involved in cell wall synthesis .
Antimalarial Potential
Emerging data suggest that compounds similar to this compound may also serve as potential antimalarial agents . In vitro studies have explored the action of triazole derivatives against Plasmodium falciparum, the causative agent of malaria:
- Inhibitory Concentration (IC50) : Some related compounds have shown promising IC50 values in the low micromolar range (e.g., IC50 = 2.24 μM), indicating strong potential for further development .
The mechanism of action involves binding to specific enzymes or receptors within pathogens:
- Enzyme Inhibition : The compound may inhibit cysteine proteases like falcipain-2 in P. falciparum, disrupting essential metabolic processes within the parasite.
- Structural Interactions : The diverse functional groups facilitate multiple interactions with target sites on enzymes or receptors, enhancing its biological efficacy .
Study Overview
A recent study focused on synthesizing and evaluating a series of triazole derivatives for their biological activity. Among these derivatives, those structurally similar to this compound were highlighted for their:
- Antimicrobial Efficacy : Demonstrated broad-spectrum activity against various bacterial strains.
- Fungal Inhibition : Effective against common fungal pathogens like Candida and Aspergillus species .
Comparative Analysis
A comparative analysis of various triazole derivatives revealed that modifications in substituents significantly impacted their biological activities:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| N-(2,4-difluorophenyl)-... | 2.24 | Antimalarial |
| 5-(pyridin-3-yloxy)-triazol derivative | 0.005 | Anticancer |
| 1H-Triazolo[4,5-b]pyrazine derivative | 0.01 | Antimicrobial |
These findings suggest that structural modifications can enhance or diminish biological activity.
Q & A
Q. What challenges arise in crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
